Roridin L2

Description

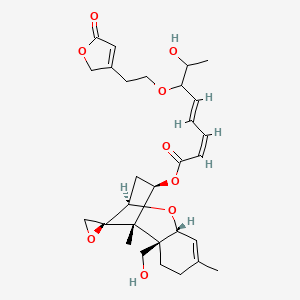

Structure

3D Structure

Propriétés

IUPAC Name |

[(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2H-furan-3-yl)ethoxy]octa-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O9/c1-18-8-10-28(16-30)23(12-18)37-24-14-22(27(28,3)29(24)17-36-29)38-25(32)7-5-4-6-21(19(2)31)34-11-9-20-13-26(33)35-15-20/h4-7,12-13,19,21-24,30-31H,8-11,14-17H2,1-3H3/b6-4+,7-5-/t19?,21?,22-,23-,24-,27-,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIYRVDWRBKREW-JNMAXWDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)OCCC5=CC(=O)OC5)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\C(C(C)O)OCCC5=CC(=O)OC5)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Roridin L2: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin L2 is a naturally occurring sesquiterpenoid and a member of the trichothecene mycotoxin family. It is primarily known as a biosynthetic precursor to the highly potent mycotoxin, Satratoxin G.[1][2] Produced by various fungi, most notably Stachybotrys chartarum (black mold), this compound is often found in water-damaged buildings and can be an indicator of mold contamination.[1] While its presence is a concern due to its association with more toxic compounds, this compound itself exhibits significantly lower intrinsic toxicity compared to other macrocyclic trichothecenes.[2] This guide provides an in-depth look at the chemical structure, properties, and known experimental data related to this compound.

Chemical Structure and Properties

This compound possesses the characteristic 12,13-epoxy-trichothec-9-ene core structure common to all trichothecenes. Unlike its highly toxic metabolite, Satratoxin G, this compound lacks the macrocyclic ring that links the C-4 and C-15 positions, instead featuring an extended ester-linked side chain at C-4. This structural difference is believed to be a key determinant of its reduced toxicity.

Physicochemical and Computed Properties

The following tables summarize the key chemical identifiers and physicochemical properties of this compound. It is important to note that many of the available physical properties are computationally predicted rather than experimentally determined.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 85124-22-7 |

| Molecular Formula | C₂₉H₃₈O₉ |

| Molecular Weight | 530.6 g/mol |

| IUPAC Name | [(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.0²,⁷]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2H-furan-3-yl)ethoxy]octa-2,4-dienoate |

| SMILES | CC1=C[C@]2([H])--INVALID-LINK--=O)C(O)C)=O)([H])O2">C@(CO)CC1 |

| InChI Key | JGIYRVDWRBKREW-JNMAXWDTSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Purity | >70% | Commercial Supplier |

| Formulation | An oil | Commercial Supplier |

| λmax | 260 nm | Commercial Supplier |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | Commercial Supplier |

| XLogP3 | 0.9 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 3 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 9 | PubChem (Computed) |

| Rotatable Bond Count | 9 | PubChem (Computed) |

| Topological Polar Surface Area | 124 Ų | PubChem (Computed) |

Biological Activity and Toxicity

The most notable characteristic of this compound is its low toxicity, especially when compared to its macrocyclic counterpart, Satratoxin G. Studies have shown that while Satratoxin G is a potent inducer of apoptosis in neuronal cells, this compound is non-toxic at equivalent and even significantly higher concentrations.

In a comparative neurotoxicity study, Satratoxin G induced apoptotic death in PC-12 neuronal cells at concentrations of 10-25 ng/mL. In contrast, this compound showed no toxic effects at concentrations up to 1000 ng/mL.[2] Similarly, in vivo studies involving intranasal exposure in mice demonstrated that Satratoxin G (at 100 µg/kg body weight) caused significant apoptosis of olfactory sensory neurons, whereas this compound at the same dose had no toxic effect.[2]

Due to this low biological activity, there is a lack of information regarding specific signaling pathways modulated by this compound. Its primary relevance in a toxicological context is as a precursor to more dangerous compounds.

Experimental Protocols

The following protocols are based on methodologies described in the literature for the production, purification, and assessment of this compound.

Production and Purification of this compound

This protocol outlines the generation of this compound from Stachybotrys chartarum cultures.

-

Fungal Culture:

-

Stachybotrys chartarum (strain 29-58-17) is cultured on rice in 2.8 L Fernbach flasks.

-

250 g of converted rice is soaked in 250 mL of distilled water for 2 hours and autoclaved twice at 121°C for 1 hour.

-

Each flask is inoculated with 5 x 10⁵ S. chartarum spores and incubated in the dark at 25°C for 4 to 6 weeks.

-

Cultures are shaken daily to ensure maximal growth and toxin production.[2]

-

-

Extraction:

-

The rice culture is extracted with acetonitrile.

-

The extract is dried and then redissolved in dichloromethane.[2]

-

-

Chromatographic Purification:

-

Step 1: Michel-Miller Silica Gel Chromatography: The crude extract is subjected to chromatography using a stepwise gradient of acetonitrile in dichloromethane. This compound typically elutes in the 40% acetonitrile fraction.[2]

-

Step 2: C18 Semipreparative Reverse-Phase HPLC: Further purification is achieved using a C18 column with an acetonitrile-water gradient.[2]

-

Purity Confirmation: The purity of the isolated this compound is confirmed by electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectroscopy.[2]

-

In Vitro Cytotoxicity Assessment

The following workflow describes the assessment of this compound's effect on cell viability.

Caption: Workflow for the Alamar Blue cytotoxicity assay.

DNA Fragmentation Assay

This protocol is used to assess if a compound induces apoptosis by detecting the characteristic ladder pattern of fragmented DNA.

-

Cell Harvesting and Lysis:

-

PC-12 cells are harvested by scraping and centrifuged at 250 x g for 10 minutes at 4°C.

-

The cell pellet is resuspended in 0.1 mL of hypotonic lysing buffer (10 mM Tris, pH 7.4; 10 mM EDTA, pH 8.0; 0.5% Triton X-100).

-

The suspension is incubated on ice for 10 minutes.

-

The lysate is centrifuged at 13,000 x g for 30 minutes at 4°C to separate fragmented DNA (supernatant) from intact chromatin (pellet).[2]

-

-

DNA Purification:

-

The supernatant is treated with RNase A (0.4 µg/mL) for 1 hour at 37°C, followed by Proteinase K (0.4 µg/mL) for 1 hour at 37°C.

-

DNA is precipitated overnight at -20°C by adding 50% isopropanol in 0.5 M NaCl.

-

The precipitated DNA is pelleted by centrifugation at 13,000 x g for 30 minutes at 4°C.[2]

-

-

Visualization:

-

The DNA pellet is air-dried and resuspended in TE buffer (10 mM Tris, pH 7.4; 1 mM EDTA, pH 8.0).

-

The DNA is separated by electrophoresis on a 1.5% agarose gel containing a fluorescent dye (e.g., ethidium bromide).

-

The gel is visualized under UV light to observe for a DNA ladder pattern, which is indicative of apoptosis.[2]

-

Caption: Workflow for the DNA fragmentation assay.

Conclusion

This compound is a trichothecene mycotoxin of interest primarily due to its role as a direct biosynthetic precursor to the highly toxic Satratoxin G. Structurally, it lacks the macrocyclic ring that confers high toxicity to other related compounds. Experimental evidence strongly indicates that this compound has very low in vitro and in vivo toxicity. While this limits its interest as a bioactive compound for drug development, its detection remains a significant marker for the presence of toxigenic molds like Stachybotrys chartarum. The experimental protocols for its purification and toxicological assessment are well-established and provide a framework for further comparative studies within the trichothecene family. Future research could focus on the specific enzymatic transformations that convert this compound into Satratoxin G, potentially offering targets for inhibiting the formation of more toxic mycotoxins in contaminated environments.

References

The Roridin L2 Biosynthesis Pathway in Stachybotrys: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrys chartarum, a fungus commonly known as black mold, is notorious for producing a plethora of mycotoxins, among which the macrocyclic trichothecenes are particularly potent. These complex secondary metabolites, including Roridin L2, are significant contributors to the toxic effects associated with exposure to this mold. This compound itself is a crucial intermediate in the biosynthesis of other highly toxic satratoxins, such as Satratoxin G.[1] Understanding the intricate biosynthetic pathway of this compound is paramount for developing strategies to mitigate toxigenic threats and for exploring the potential pharmacological applications of these bioactive compounds. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound in Stachybotrys, detailing the genetic machinery, enzymatic transformations, and experimental methodologies used in its study.

This compound Biosynthesis: A Multi-Gene Endeavor

The biosynthesis of this compound in Stachybotrys chartarum is a complex process orchestrated by a series of genes organized into distinct clusters. The primary genetic loci are the core trichothecene (TRI) gene cluster, analogous to those found in other trichothecene-producing fungi like Fusarium, and several satratoxin-specific gene clusters (SC).[2][3][4][5] The chemotype of a Stachybotrys strain, determining whether it produces satratoxins or atranones, is defined by the presence of these specific gene clusters.[2][3]

The biosynthesis commences with the cyclization of the primary metabolite farnesyl pyrophosphate and involves a series of reactions catalyzed by enzymes encoded by the tri and sat genes. These enzymes include a terpene cyclase, cytochrome P450 monooxygenases, polyketide synthases (PKS), acetyltransferases, and regulatory proteins.[2][4]

Key Enzymatic Steps in this compound Biosynthesis

The proposed biosynthetic pathway for this compound involves the following key stages:

-

Trichodiene Synthesis: The pathway is initiated by the enzyme trichodiene synthase, encoded by the tri5 gene, which catalyzes the cyclization of farnesyl pyrophosphate to form the sesquiterpene trichodiene.[6][7] This is the committed step in trichothecene biosynthesis.

-

Oxygenation Steps: A series of oxygenation reactions are then carried out by cytochrome P450 monooxygenases. The tri4 gene product is responsible for introducing hydroxyl groups at specific positions on the trichodiene core, leading to the formation of the characteristic 12,13-epoxytrichothec-9-ene (EPT) scaffold common to all trichothecenes.[8] Further hydroxylations, likely catalyzed by other P450s within the satratoxin clusters, are required to produce the immediate precursors of this compound.

-

Polyketide Side-Chain Formation: A key feature of macrocyclic trichothecenes is the polyketide-derived macrocyclic ring. This is synthesized by polyketide synthases (PKS) encoded by genes within the satratoxin clusters.[2][4]

-

Esterification and Cyclization: The polyketide chain is then attached to the trichothecene core through ester linkages at the C-4 and C-15 positions. This process is mediated by acetyltransferases. Subsequent intramolecular cyclization of this side chain forms the macrocyclic structure characteristic of this compound.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Quantitative Analysis of this compound Production

The production of this compound and other macrocyclic trichothecenes by S. chartarum is highly dependent on the specific strain and culture conditions, including the growth medium. Below are tables summarizing the quantitative production of this compound and related mycotoxins by different S. chartarum strains on various media.

Table 1: Production of Macrocyclic Trichothecenes by S. chartarum Genotype S Strains on Different Culture Media

| Mycotoxin | Strain SB01a (ng/g) | Strain S16St (ng/g) | Strain ATCC 34916 (ng/g) | Strain IBT 40293 (ng/g) |

| Roridin E | 198,956.6 | 120,432.1 | 150,876.5 | 98,765.4 |

| Roridin L-2 | 77.3 | 54.2 | 68.9 | 45.1 |

| Satratoxin F | 127.0 | 89.5 | 112.3 | 73.6 |

| Satratoxin G | 4,520.4 | 3,123.7 | 3,987.2 | 2,610.9 |

| Satratoxin H | 29,601.4 | 20,111.8 | 25,432.1 | 16,543.8 |

| Verrucarin J | 202.4 | 145.6 | 187.9 | 122.3 |

Data extracted from a study analyzing mycotoxin production on potato-dextrose-agar (PDA)[9]. Values represent the mean concentration.

Table 2: Influence of Nitrogen Source on the Production of Macrocyclic Trichothecenes (ng/cm²)

| Mycotoxin | Strain | NaNO₃ (25 mg N/L) | NH₄NO₃ (25 mg N/L) | NH₄Cl (25 mg N/L) |

| Roridin E | ATCC 34916 | ~1500 | ~1200 | ~800 |

| IBT 40293 | ~1000 | ~800 | ~500 | |

| DSM 114129 | ~1200 | ~900 | ~600 | |

| Roridin L-2 | ATCC 34916 | ~50 | ~40 | ~20 |

| IBT 40293 | ~30 | ~20 | ~10 | |

| DSM 114129 | ~40 | ~30 | ~15 | |

| Satratoxin G | ATCC 34916 | ~400 | ~300 | ~150 |

| IBT 40293 | ~250 | ~180 | ~80 | |

| DSM 114129 | ~300 | ~220 | ~100 | |

| Satratoxin H | ATCC 34916 | ~2000 | ~1500 | ~1000 |

| IBT 40293 | ~1200 | ~900 | ~600 | |

| DSM 114129 | ~1500 | ~1100 | ~700 | |

| Verrucarin J | ATCC 34916 | ~100 | ~80 | ~40 |

| IBT 40293 | ~60 | ~40 | ~20 | |

| DSM 114129 | ~80 | ~60 | ~30 | |

| Satratoxin F | ATCC 34916 | ~70 | ~50 | ~25 |

| IBT 40293 | ~40 | ~30 | ~15 | |

| DSM 114129 | ~50 | ~35 | ~20 |

Approximate values derived from graphical data in a study on a chemically defined medium.[10]

Experimental Protocols

Detailed experimental protocols for the genetic and biochemical characterization of the this compound biosynthesis pathway in Stachybotrys are often specific to the research laboratory. However, this section outlines the general methodologies for key experiments.

Fungal Culture and Mycotoxin Extraction

Stachybotrys chartarum strains are typically cultured on various media to investigate mycotoxin production.

Culture Media:

-

Potato Dextrose Agar (PDA): A common medium that supports robust growth and mycotoxin production.[5]

-

Malt Extract Agar (MEA): Another frequently used medium for fungal cultivation.

-

Chemically Defined Media: Used to study the specific nutritional requirements for mycotoxin biosynthesis.[10]

Extraction Protocol:

-

Fungal mycelium is harvested from solid or liquid cultures.

-

The mycelium is extracted with an organic solvent, typically a mixture of acetonitrile and water or ethyl acetate.[1][10]

-

The extract is then filtered and concentrated under reduced pressure.

-

Further purification can be achieved using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and other mycotoxins.[9][11][12]

General LC-MS/MS Parameters:

-

Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically employed. Multiple reaction monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions for each analyte.

Gene Knockout using CRISPR-Cas9

The CRISPR-Cas9 system has been adapted for targeted gene disruption in filamentous fungi, including Stachybotrys, to elucidate gene function.[13]

General Workflow:

-

Guide RNA (gRNA) Design: One or more gRNAs are designed to target the gene of interest.

-

Vector Construction: The gRNA and Cas9 nuclease expression cassettes are cloned into a suitable vector.

-

Transformation: The CRISPR-Cas9 construct is introduced into Stachybotrys protoplasts via polyethylene glycol (PEG)-mediated transformation or electroporation.

-

Mutant Screening: Transformants are screened by PCR and sequencing to identify successful gene knockouts.

The following diagram illustrates a general workflow for gene knockout experiments.

Heterologous Expression and Enzyme Assays

To characterize the function of individual enzymes in the this compound pathway, their corresponding genes can be expressed in a heterologous host, such as Saccharomyces cerevisiae or Aspergillus nidulans.[14]

Expression and Purification:

-

The gene of interest is cloned into an appropriate expression vector.

-

The vector is transformed into the heterologous host.

-

The recombinant protein is overexpressed and then purified using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Enzyme Assays:

-

The purified enzyme is incubated with its putative substrate under optimized conditions (pH, temperature, cofactors).

-

The reaction products are analyzed by methods such as HPLC, GC-MS, or LC-MS/MS to determine the enzyme's activity and substrate specificity. For example, a cytochrome P450 monooxygenase assay would involve incubating the purified enzyme with a trichothecene intermediate and NADPH-cytochrome P450 reductase, followed by analysis of the hydroxylated product.[15]

Conclusion

The biosynthesis of this compound in Stachybotrys chartarum is a sophisticated process involving a dedicated set of genes and enzymes. This technical guide has provided a comprehensive overview of the current understanding of this pathway, from the genetic blueprint to the final chemical transformations. The presented quantitative data highlights the variability in mycotoxin production, while the outlined experimental protocols offer a roadmap for further investigation. A deeper understanding of this pathway is crucial for developing effective strategies to control the growth of this toxigenic fungus and for harnessing the potential of its bioactive metabolites for therapeutic purposes. Future research, particularly in the detailed biochemical characterization of the pathway enzymes, will undoubtedly uncover new insights into the fascinating world of fungal secondary metabolism.

References

- 1. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND this compound FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative genome sequencing reveals chemotype-specific gene clusters in the toxigenic black mold Stachybotrys [diagenode.com]

- 3. The Evolution of the Satratoxin and Atranone Gene Clusters of Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A multi-gene phylogeny for Stachybotrys evidences lack of trichodiene synthase (tri5) gene for isolates of one of three intrageneric lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CRISP-CasR9: ILT.NRW - TH OWL [th-owl.de]

- 14. Heterologous Biosynthesis of the Fungal Sesquiterpene Trichodermol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of substrate specificity of cytochrome P450 monooxygenases involved in trichothecene toxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of Roridin L2

Abstract

This compound is a macrocyclic trichothecene mycotoxin and a biosynthetic precursor to the potent toxin, Satratoxin G.[1][2][3] Unlike many of its structural analogs, this compound has consistently demonstrated a significant lack of toxicity in various in vitro and in vivo models.[1][2][4] This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, which is primarily characterized by its inability to induce the cellular responses typical of other macrocyclic trichothecenes. We will explore the structural basis for this inactivity, present comparative toxicological data, detail relevant experimental protocols, and visualize the key concepts through signaling and workflow diagrams. For researchers in toxicology and drug development, understanding the structure-activity relationships that render this compound non-toxic is as crucial as understanding the mechanisms of its toxic counterparts.

Introduction to Macrocyclic Trichothecenes and this compound

Macrocyclic trichothecenes are a class of mycotoxins produced by various fungi, such as Stachybotrys chartarum.[1][5] They are potent inhibitors of eukaryotic protein synthesis, which they achieve by binding to the 60S ribosomal subunit and disrupting the function of peptidyl transferase.[5][6] This primary action triggers a cascade of downstream effects known as the "ribotoxic stress response," leading to the activation of stress-activated protein kinases (SAPKs), induction of apoptosis, and inflammatory gene expression.[7]

This compound is structurally distinct from highly toxic trichothecenes like Satratoxin G (SG) in one critical aspect: it lacks the intact macrocyclic ring that links the C-4 and C-15 positions of the trichothecene core.[1] Instead, this compound possesses an extended carbon chain at the C-4 position.[1] This structural difference is widely hypothesized to be the reason for its dramatically reduced biological activity, as the macrocyclic ring is believed to be essential for high-affinity binding to the ribosome and/or for efficient diffusion across the cell membrane.[1][3]

Comparative Toxicology of this compound and Satratoxin G

Extensive comparative studies have been conducted to evaluate the relative toxicity of this compound and its successor in the biosynthetic pathway, Satratoxin G. The data consistently show that while SG is cytotoxic at nanomolar concentrations, this compound remains non-toxic at concentrations up to 1000 ng/mL.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound vs. Satratoxin G in PC-12 Neuronal Cells

| Compound | Concentration Range Tested | Observation | Citation |

| This compound | Up to 1000 ng/mL | Not toxic | [1][4] |

| Satratoxin G | 10 - 25 ng/mL | Significant decrease in cell viability | [1][4] |

Table 2: In Vitro Apoptosis Induction in PC-12 Neuronal Cells (48-hour exposure)

| Compound | Concentration Range Tested | Apoptosis Induction | Method(s) | Citation |

| This compound | 1 - 1000 ng/mL | No effect | Flow Cytometry, DNA Fragmentation Assay | [1][4] |

| Satratoxin G | 10 - 25 ng/mL | Apoptosis induced | Flow Cytometry, DNA Fragmentation Assay | [1][4] |

Table 3: In Vivo Neurotoxicity in B6C3F1 Mice (Intranasal Exposure)

| Compound | Dose | Observation | Citation |

| This compound | 100 µg/kg body weight | No toxicity observed | [4] |

| Satratoxin G | 100 µg/kg body weight | Marked olfactory sensory neuron apoptosis and atrophy of the olfactory epithelium | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and Satratoxin G.

Isolation and Purification of this compound and Satratoxin G from Stachybotrys chartarum

-

Culture: S. chartarum is cultured on a substrate such as rice in Fernbach flasks for 4 to 6 weeks to allow for maximal toxin production.[1][4]

-

Extraction: The culture is extracted with a solvent like acetonitrile. The extract is then dried.[1][4]

-

Initial Chromatography: The dried extract is redissolved in dichloromethane and subjected to Michel-Miller silica gel chromatography. A stepwise gradient of acetonitrile in dichloromethane is used for elution, with Satratoxin G and this compound typically eluting in the 30% and 40% acetonitrile fractions, respectively.[1][4]

-

Final Purification: The separated fractions are further purified using C18 semi-preparative reverse-phase liquid chromatography with an acetonitrile-water gradient.[1][4]

-

Purity Confirmation: The purity of the isolated compounds is confirmed by electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectroscopy.[1][4]

In Vitro Cytotoxicity Assessment (Alamar Blue Assay)

-

Cell Culture: PC-12 neuronal cells are grown in collagen-coated 96-well plates in F-12K medium supplemented with 2.5% fetal bovine serum and 15% horse serum.[1]

-

Treatment: Cells are incubated with various concentrations of this compound or Satratoxin G for a specified period (e.g., 48 hours).[1]

-

Assay: Alamar Blue solution is added to each well, and the plates are incubated for 6 hours at 37°C.[1]

-

Measurement: Absorbance is measured at 570 nm and 600 nm using a microplate reader. Cell viability is calculated as a percentage of the response in control (vehicle-treated) cultures.[1]

Apoptosis Detection

-

Cell Preparation: PC-12 cells are cultured and treated with the test compounds as described above.

-

Staining: Cells are stained with propidium iodide (PI).[1]

-

Analysis: Cell cycle distribution is measured using a flow cytometer. Cells in the DNA histogram with hypofluorescent DNA (sub-G1 peak) are designated as apoptotic. Data is typically collected for 5,000 cells per sample.[1]

-

Cell Lysis: Following treatment, PC-12 cells are lysed to release cellular contents, including DNA.

-

DNA Extraction: DNA is extracted from the cell lysates.

-

Electrophoresis: The extracted DNA is run on an agarose gel.

-

Visualization: The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. The presence of a "ladder" pattern of DNA fragments is indicative of apoptosis.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Toxic Macrocyclic Trichothecenes

Caption: Generalized signaling pathway for toxic macrocyclic trichothecenes.

Structure-Activity Relationship of this compound vs. Satratoxin G

Caption: Hypothesized structure-activity relationship of this compound vs. Satratoxin G.

Experimental Workflow for Comparative Cytotoxicity

Caption: Workflow for comparing the in vitro cytotoxicity of this compound and Satratoxin G.

Conclusion

The mechanism of action of this compound is best defined by its lack of significant biological activity, which stands in stark contrast to other macrocyclic trichothecenes. All available evidence points to its open macrocyclic ring structure as the key determinant for its inability to effectively bind to the ribosome and inhibit protein synthesis. Consequently, this compound does not trigger the ribotoxic stress response, apoptosis, or other cytotoxic effects observed with compounds like Satratoxin G. While its presence in environmental samples may be an indicator of mold growth, this compound itself appears to have little potential to adversely impact health.[1][2] This understanding of a "mechanism of inaction" is vital for structure-activity relationship studies and for the risk assessment of mycotoxins. Future research could focus on computational docking studies to further elucidate the precise molecular interactions—or lack thereof—between this compound and the ribosomal peptidyl transferase center.

References

- 1. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND this compound FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. mdpi.com [mdpi.com]

- 4. Purification and comparative neurotoxicity of the trichothecenes satratoxin G and this compound from Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Structural requirements for the inhibitory action of 12,13-epoxytrichothecenes on protein synthesis in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Roridin L2: A Technical Guide to its Discovery, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roridin L2 is a macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, a species commonly associated with water-damaged buildings. As a biosynthetic precursor to the more potent Satratoxin G, the discovery and characterization of this compound have been integral to understanding the toxigenic potential of this mold. This technical guide provides an in-depth overview of the historical context of this compound's discovery, its physicochemical properties, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities. Notably, in contrast to other macrocyclic trichothecenes, this compound has demonstrated markedly low to negligible toxicity in various experimental models. This document aims to serve as a comprehensive resource for researchers in mycotoxicology, natural product chemistry, and drug development.

Introduction and Historical Context

The study of mycotoxins produced by Stachybotrys chartarum (also known as Stachybotrys atra) gained significant traction due to the fungus's association with "sick building syndrome" and various toxicoses in animals and humans. This led to intensive investigation into the array of secondary metabolites produced by this mold. The roridins, a family of macrocyclic trichothecenes, were identified as key bioactive compounds.

While the broader family of roridins has been known for some time, this compound was characterized as a significant metabolite of S. chartarum. It is classified as a Type D trichothecene, distinguished by a macrocyclic ester bridge linking C-4 and C-15 of the core sesquiterpenoid structure. Research led by Bruce B. Jarvis and his collaborators has been pivotal in the isolation and characterization of numerous Stachybotrys toxins, including this compound.[1] It is now understood to be a direct biosynthetic precursor to Satratoxin G, a much more toxic compound.[2] The key structural difference is the open macrocycle in this compound compared to the closed ring in Satratoxin G.

The presence of this compound in environmental samples is often indicative of contamination with a toxigenic strain of S. chartarum.[2]

Physicochemical and Spectroscopic Data

Detailed characterization of this compound has been achieved through a combination of chromatographic and spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C29H36O9 | |

| Molecular Weight | 528.59 g/mol | |

| CAS Number | Not available | |

| Appearance | White solid | |

| Key MS Fragments (m/z) | [M+NH4]+ at 548.2855 | [1] |

Note: Detailed NMR data for this compound has been reported in the literature and is crucial for its unambiguous identification. Researchers are directed to publications by Lee et al. (2024) for recent characterization data, which was compared against established literature values.

Biological Activity and Toxicity

A significant body of research has focused on the comparative toxicity of this compound and its cyclized counterpart, Satratoxin G. The consistent finding is that this compound exhibits substantially lower, and often negligible, toxicity.

In Vitro Cytotoxicity

Studies using PC-12 neuronal cells have shown that while Satratoxin G induces apoptosis at concentrations as low as 10-25 ng/mL, this compound is not toxic at concentrations up to 1000 ng/mL.[2][3] This lack of activity is attributed to the open macrocyclic ring, which is believed to be critical for the high toxicity of other macrocyclic trichothecenes.[2]

| Compound | Cell Line | Concentration | Effect | Reference |

| This compound | PC-12 neuronal cells | Up to 1000 ng/mL | No significant decrease in viability | [2][3] |

| Satratoxin G | PC-12 neuronal cells | 10-25 ng/mL | Significant decrease in viability, apoptosis | [2][3] |

In Vivo Neurotoxicity

In vivo studies in mice have corroborated the in vitro findings. Intranasal exposure of mice to Satratoxin G (100 µg/kg body weight) resulted in significant apoptosis of olfactory sensory neurons and atrophy of the olfactory epithelium. In contrast, this compound administered at the same dose showed no toxic effects.[2][3]

| Compound | Animal Model | Dose | Effect | Reference |

| This compound | Mice (female B6C3F1) | 100 µg/kg bw (intranasal) | No observed toxicity | [2][3] |

| Satratoxin G | Mice (female B6C3F1) | 100 µg/kg bw (intranasal) | Marked olfactory sensory neuron apoptosis and atrophy | [2][3] |

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the production, extraction, and purification of this compound.

Fungal Culture and Toxin Production

-

Strain: Stachybotrys chartarum (e.g., strain 29-58-17 NIOSH).

-

Culture Medium: Autoclaved rice is a commonly used solid substrate. 250 g of rice is soaked in 250 mL of distilled water in a 2.8 L Fernbach flask and autoclaved twice.

-

Inoculation: Inoculate the cooled, sterile rice with a spore suspension of S. chartarum (e.g., 5 x 105 spores per flask).

-

Incubation: Incubate the cultures in the dark at 25°C for 4 to 6 weeks. Shake the flasks daily to ensure even growth and toxin production.[4]

Extraction and Purification

-

Extraction: Extract the moldy rice culture with acetonitrile. Dry the extract.

-

Initial Cleanup: Dissolve the dried extract in dichloromethane.

-

Silica Gel Chromatography: Subject the dichloromethane solution to Michel-Miller silica gel chromatography. Elute with a stepwise gradient of acetonitrile in dichloromethane. This compound typically elutes in the 40% acetonitrile fraction, while Satratoxin G elutes in the 30% fraction.[2][3]

-

Reversed-Phase HPLC: Further purify the this compound-containing fraction using C18 semi-preparative reverse-phase liquid chromatography with an acetonitrile-water gradient.[2][3]

-

Purity Confirmation: Confirm the purity of the isolated this compound by electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectroscopy.[2][3]

Visualizations

Biosynthetic Relationship of this compound

Caption: Biosynthetic pathway from the trichothecene core to this compound and its subsequent cyclization to Satratoxin G.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and characterization of this compound from Stachybotrys chartarum cultures.

Conclusion

This compound is a key metabolite in the biosynthetic pathway of macrocyclic trichothecenes in Stachybotrys chartarum. Its discovery and subsequent toxicological evaluation have been crucial in refining our understanding of the structure-activity relationships within this class of mycotoxins. The finding that this compound possesses significantly lower toxicity than its cyclized product, Satratoxin G, underscores the critical role of the macrocyclic ring in mediating the potent biological effects of these compounds. The detailed protocols and data presented in this guide provide a valuable resource for the scientific community engaged in the study of mycotoxins and the development of novel therapeutics. Further research into the specific enzymatic machinery responsible for the cyclization of this compound could offer new avenues for mitigating the production of highly toxic satratoxins in contaminated environments.

References

- 1. Stachybotrys chartarum: The Toxic Indoor Mold [apsnet.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND this compound FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Roridin L2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of Roridin L2, a macrocyclic trichothecene mycotoxin. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms of action and potential toxicological relevance of this fungal metabolite. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the primary signaling pathways associated with trichothecene toxicity.

Executive Summary

This compound is a member of the trichothecene family of mycotoxins, which are known inhibitors of eukaryotic protein synthesis.[1] As a biosynthetic precursor to the more potent Satratoxin G, this compound's biological activity has been a subject of scientific inquiry.[2] Extensive comparative studies have demonstrated that this compound exhibits significantly lower, and in some cases negligible, toxicity compared to its more complex macrocyclic counterparts.[2] This guide will explore the nuanced biological profile of this compound, providing a foundational understanding for future research and development.

Comparative Cytotoxicity and Neurotoxicity

Quantitative analysis reveals a stark contrast in the toxicological profiles of this compound and Satratoxin G. In vitro and in vivo studies consistently show that this compound has a significantly lower potency.

In Vitro Cytotoxicity in PC-12 Neuronal Cells

The cytotoxicity of this compound was assessed in the PC-12 neuronal cell line. Cell viability was measured following a 48-hour incubation period with varying concentrations of the mycotoxin. The results indicate that this compound is not toxic at concentrations up to 1000 ng/ml.[2] In contrast, Satratoxin G induced a significant decrease in cell viability at concentrations as low as 10 to 25 ng/ml.[2]

| Mycotoxin | Concentration (ng/ml) | Cell Viability (% of Control) | Apoptosis Induction |

| This compound | 1 - 1000 | No significant decrease | Not observed |

| Satratoxin G | 10 - 25 | Significant decrease | Observed |

In Vivo Neurotoxicity in a Murine Model

To assess in vivo effects, female B6C3F1 mice were exposed to this compound and Satratoxin G via intranasal administration. This compound did not exhibit any discernible toxicity at a dose of 100 µg/kg body weight.[2] Conversely, the same dose of Satratoxin G led to marked apoptosis of olfactory sensory neurons and subsequent atrophy of the olfactory epithelium.[2]

| Mycotoxin | Dose (µg/kg bw) | Outcome |

| This compound | 100 | No observed toxicity |

| Satratoxin G | 100 | Marked olfactory sensory neuron apoptosis and epithelial atrophy |

General Mechanism of Action of Trichothecenes

While this compound itself shows low biological activity, it belongs to the trichothecene class of mycotoxins, which share a general mechanism of action centered on the inhibition of protein synthesis.[1] This inhibition is the primary mode of toxic action for this class of compounds.[3]

Trichothecenes bind to the 60S subunit of the eukaryotic ribosome, specifically at the peptidyl transferase center.[3] This interaction disrupts the normal function of the ribosome, leading to an inhibition of protein synthesis at various stages:

-

Initiation: Some trichothecenes can prevent the proper assembly of the ribosomal subunits or the binding of the initial tRNA to the start codon.[1]

-

Elongation: Others interfere with the peptidyl transferase activity, which is crucial for the formation of peptide bonds and the extension of the polypeptide chain.[1][4]

-

Termination: The final step of protein synthesis, which involves the release of the completed polypeptide chain, can also be inhibited.[1][4]

The specific impact on initiation, elongation, or termination can depend on the chemical structure of the individual trichothecene.[4]

Cellular Signaling Pathways Affected by Trichothecenes

The inhibition of protein synthesis by trichothecenes triggers a cellular stress response known as the ribotoxic stress response .[5] This response leads to the activation of several downstream signaling cascades, primarily involving Mitogen-Activated Protein Kinases (MAPKs).[5] Although this compound's capacity to induce these pathways is likely minimal due to its low toxicity, understanding these pathways is crucial for contextualizing its biological potential and for comparative studies with other trichothecenes.

Caption: Generalized signaling pathway for trichothecene mycotoxins.

Ribotoxic Stress Response and MAPK Activation

The binding of trichothecenes to the ribosome is sensed by cellular machinery, leading to the activation of upstream kinases, including MAP3Ks.[6] These, in turn, phosphorylate and activate downstream MAPKs such as p38 and c-Jun N-terminal kinase (JNK).[5] The activation of these pathways can lead to a variety of cellular outcomes, including apoptosis and the expression of pro-inflammatory cytokines.[5] The extracellular signal-regulated kinase (ERK) pathway can also be activated, often playing a modulatory role in the cellular response.[7]

Endoplasmic Reticulum (ER) Stress

Inhibition of protein synthesis can lead to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[8] This activates the unfolded protein response (UPR), a set of signaling pathways aimed at restoring ER homeostasis.[8] However, prolonged or severe ER stress can trigger apoptotic cell death.[9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative toxicological studies of this compound.

Caption: Workflow for in vitro toxicological assessment of this compound.

Cell Culture and Treatment

PC-12 cells are maintained in F-12K medium supplemented with 2.5% fetal bovine serum and 15% horse serum, at 37°C in a 6% CO2 atmosphere.[2] For experiments, cells are seeded in 96-well plates. This compound and Satratoxin G are dissolved in a suitable vehicle (e.g., pyrogen-free water) and added to the cell cultures at various concentrations.[2] The cells are then incubated for a 48-hour period.[2]

Alamar Blue Cytotoxicity Assay

This assay measures cell viability based on the metabolic activity of the cells.

-

Reagent Preparation: Prepare the Alamar Blue reagent according to the manufacturer's instructions.[3]

-

Addition of Reagent: Following the 48-hour treatment period, add Alamar Blue solution to each well of the 96-well plate, typically at 10% of the culture volume.[3]

-

Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[3]

-

Measurement: Measure the fluorescence or absorbance of the samples using a microplate reader. For fluorescence, use an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.[3] For absorbance, measure at 570 nm with a reference wavelength of 600 nm.[3]

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

Flow Cytometry for Apoptosis Detection (Propidium Iodide Staining)

This method quantifies apoptotic cells by measuring the sub-G1 peak in the cell cycle distribution, which represents cells with fragmented DNA.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.[2]

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.[10]

-

Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide and RNase.[10] Incubate at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the propidium iodide with a 488 nm laser and detect the fluorescence at approximately 615-645 nm.[2]

-

Data Analysis: Gate on the cell population to exclude debris and doublets. The percentage of cells in the sub-G1 phase is quantified as the apoptotic population.[2]

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This qualitative assay visualizes the characteristic "ladder" pattern of DNA fragmentation that occurs during apoptosis.

-

Cell Lysis: Harvest the treated cells and resuspend them in a hypotonic lysis buffer (e.g., 10 mM Tris, 10 mM EDTA, 0.5% Triton X-100).[2]

-

DNA Extraction: Centrifuge the lysate to separate the fragmented DNA (in the supernatant) from the intact chromatin (in the pellet). Precipitate the DNA from the supernatant using isopropanol or ethanol.[11]

-

DNA Quantification and Loading: Resuspend the DNA pellet in TE buffer. Mix an aliquot of the DNA with loading buffer and load it onto a 1-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide).[11]

-

Electrophoresis: Run the gel in TBE buffer until the dye front has migrated an adequate distance.[11]

-

Visualization: Visualize the DNA fragments under UV light. The presence of a ladder-like pattern of DNA fragments is indicative of apoptosis.[1]

Conclusion

This compound, a biosynthetic precursor to more complex macrocyclic trichothecenes, demonstrates minimal to no biological activity in the cytotoxic and neurotoxic assays conducted to date. Its primary significance in a toxicological context may be as an indicator of the potential presence of more potent mycotoxins, such as Satratoxin G. For drug development professionals, the lack of intrinsic toxicity of the this compound scaffold, in contrast to other trichothecenes, may offer insights into the structure-activity relationships that govern the toxicity of this class of compounds. Further research into its potential interactions with cellular targets, even if weak, could provide a more complete understanding of the broader family of trichothecene mycotoxins.

References

- 1. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]

- 2. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND this compound FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Detection of Apoptosis by Propidium Iodide Only - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. QUALITATIVE ANALYSIS OF [cyto.purdue.edu]

An In-Depth Technical Guide to the Protein Synthesis Inhibition Mechanism of Roridin L2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roridin L2, a macrocyclic trichothecene mycotoxin, is a biosynthetic precursor to the highly toxic Satratoxin G. While trichothecenes are generally known as potent inhibitors of eukaryotic protein synthesis, extensive research indicates that this compound itself possesses little to no toxicity and, consequently, is not a significant inhibitor of protein synthesis.[1][2][3][4] This guide delves into the core reasons for this lack of activity, drawing comparisons with its potent counterpart, Satratoxin G, to elucidate the structural requirements for protein synthesis inhibition by this class of compounds. The primary inhibitory mechanism of toxic trichothecenes involves their binding to the peptidyl transferase center (PTC) of the 60S ribosomal subunit, thereby interfering with the elongation step of translation. The structural integrity of the macrocyclic ring, which is incomplete in this compound, is critical for this interaction.[1]

Introduction to this compound and the Trichothecene Family

Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungi, including Stachybotrys chartarum. They are known for their potent cytotoxicity, which is primarily attributed to their ability to inhibit protein synthesis in eukaryotic cells.[5] These mycotoxins are classified into different types based on their chemical structure, with the macrocyclic trichothecenes, such as Satratoxin G, being among the most toxic.[5]

This compound is a direct biosynthetic precursor to Satratoxin G.[1] A key structural feature distinguishes this compound from Satratoxin G: this compound lacks the complete macrocyclic ester linkage between the C4 and C15 positions of the trichothecene core, possessing instead an extended carbon chain at C4.[1] This seemingly minor structural difference has profound implications for its biological activity.

The General Mechanism of Protein Synthesis Inhibition by Trichothecenes

Toxic trichothecenes exert their effect by targeting the eukaryotic ribosome, the cellular machinery responsible for protein synthesis. The primary site of action is the peptidyl transferase center (PTC) on the 60S ribosomal subunit.[5][6] By binding to the PTC, these mycotoxins can interfere with different stages of translation:

-

Initiation: Some trichothecenes can prevent the proper assembly of the ribosomal subunits or the binding of the initiator tRNA.

-

Elongation: This is the most common mode of inhibition. Trichothecenes can block the activity of peptidyl transferase, the enzyme that catalyzes the formation of peptide bonds between amino acids. This stalls the growing polypeptide chain.

-

Termination: Some trichothecenes can also interfere with the release of the completed polypeptide chain from the ribosome.

The specific stage of translation that is inhibited can depend on the structure of the individual trichothecene.

This compound: A Non-Inhibitor of Protein Synthesis

Contrary to the general trend observed for trichothecenes, multiple studies have demonstrated that this compound is essentially non-toxic.[1][2][3][4] This lack of toxicity strongly suggests that it does not effectively inhibit protein synthesis.

Comparative Cytotoxicity Data

Studies comparing the cytotoxicity of this compound and Satratoxin G have shown a stark difference in their potency. While Satratoxin G is cytotoxic at nanomolar concentrations, this compound shows no significant toxicity even at micromolar concentrations.[1][2]

| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |

| This compound | PC-12 | Viability (Alamar Blue) | > 1000 ng/mL (> 1.9 µM) | [1] |

| Satratoxin G | PC-12 | Viability (Alamar Blue) | 10 - 25 ng/mL (18 - 45 nM) | [1] |

| T-2 Toxin | PK15 | Cytotoxicity (MTT) | 9.14 ng/mL (19.6 nM) | |

| DON | PK15 | Cytotoxicity (MTT) | 1470 ng/mL (5.0 µM) |

Note: IC50 is the half-maximal inhibitory concentration. The data for T-2 Toxin and DON are provided for a broader comparison within the trichothecene family.

The Critical Role of the Macrocyclic Ring

The prevailing hypothesis for the non-toxicity of this compound is its incomplete macrocyclic ring.[1] It is believed that the rigid, cyclic structure of potent macrocyclic trichothecenes is essential for high-affinity binding to the ribosomal PTC. The extended, more flexible side chain of this compound likely prevents it from adopting the correct conformation to fit into the binding pocket on the ribosome. This structural difference is thought to be the primary reason for its inability to inhibit protein synthesis.

Experimental Protocols for Assessing Protein Synthesis Inhibition

While no specific protocols for this compound are available due to its lack of activity, the following are standard methods used to evaluate the effects of other trichothecenes on protein synthesis.

In Vitro Translation Assay

This assay directly measures the synthesis of a reporter protein in a cell-free system, such as a rabbit reticulocyte lysate.

Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is incubated with a template mRNA (e.g., luciferase mRNA) and the test compound. The amount of newly synthesized protein is then quantified, typically by measuring the activity of the reporter protein (e.g., luminescence for luciferase) or by incorporating radiolabeled amino acids.

General Protocol:

-

Prepare a master mix: Combine rabbit reticulocyte lysate, an amino acid mixture (with or without a radiolabeled amino acid like ³⁵S-methionine), and an energy-regenerating system.

-

Add the inhibitor: Add various concentrations of the test compound (e.g., Satratoxin G) or the vehicle control to the master mix.

-

Initiate translation: Add the reporter mRNA to start the reaction.

-

Incubate: Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).

-

Quantify protein synthesis:

-

For a luciferase reporter, add the luciferin substrate and measure the luminescence using a luminometer.

-

For radiolabeling, precipitate the proteins, collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Ribosome Binding Assay (Filter Binding)

This assay measures the direct interaction of a compound with the ribosome.

Principle: This technique relies on the ability of ribosomes to be retained on a nitrocellulose filter, while small molecules like the test compound will pass through unless they are bound to the ribosomes.

General Protocol:

-

Prepare ribosomes: Isolate purified eukaryotic ribosomes (e.g., from rabbit reticulocytes or yeast).

-

Radiolabel the inhibitor: Synthesize a radiolabeled version of the test compound (e.g., ³H-Satratoxin G).

-

Binding reaction: Incubate a constant amount of ribosomes with increasing concentrations of the radiolabeled inhibitor in a suitable binding buffer.

-

Filtration: Pass the binding reaction mixture through a nitrocellulose filter under vacuum.

-

Washing: Wash the filter to remove any unbound inhibitor.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data analysis: Plot the amount of bound inhibitor as a function of its concentration to determine the binding affinity (Kd).

Signaling Pathways and Downstream Effects

The inhibition of protein synthesis by toxic trichothecenes is a significant cellular stressor that can trigger various signaling pathways, a phenomenon known as the "ribotoxic stress response." Key pathways affected include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Trichothecenes are known to activate all three major MAPK pathways: ERK, JNK, and p38. This activation can lead to the expression of pro-inflammatory cytokines and can also contribute to apoptosis.

-

NF-κB Pathway: The activation of the NF-κB transcription factor is another common response to trichothecene exposure, leading to the upregulation of inflammatory genes.

-

Apoptosis: Ultimately, the profound disruption of cellular homeostasis caused by protein synthesis inhibition often leads to programmed cell death, or apoptosis.

Given that this compound does not appear to inhibit protein synthesis, it is unlikely to induce a significant ribotoxic stress response or activate these downstream signaling pathways. Indeed, studies have shown that unlike Satratoxin G, this compound does not induce apoptosis.[1][2]

Visualizations

References

- 1. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND this compound FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and comparative neurotoxicity of the trichothecenes satratoxin G and this compound from Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. tandfonline.com [tandfonline.com]

- 5. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Fungal Origins of Roridin L2: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of Roridin L2, a significant trichothecene mycotoxin. Primarily targeting researchers, scientists, and drug development professionals, this document delves into the fungal producers of this compound, offering quantitative data on its production, detailed experimental protocols for its isolation and analysis, and a visual representation of the isolation workflow.

Executive Summary

This compound is a naturally occurring sesquiterpenoid metabolite belonging to the trichothecene family of mycotoxins. These compounds are known for their biological activities, making them of interest to the scientific and pharmaceutical communities. This guide consolidates current knowledge on the primary fungal sources of this compound, namely the mold Stachybotrys chartarum and the poisonous mushroom Podostroma cornu-damae. We present a comparative analysis of this compound yields from these sources, detailed methodologies for its extraction and purification, and analytical techniques for its characterization and quantification.

Natural Sources and Quantitative Production

This compound is predominantly produced by certain species of fungi. The most well-documented producers are the black mold Stachybotrys chartarum, often found in water-damaged buildings, and the toxic mushroom Podostroma cornu-damae.[1][2] The production of this compound can be influenced by various factors, including the fungal strain, substrate, and growth conditions.

| Fungal Source | Strain/Condition | Reported Yield/Concentration of this compound | Reference |

| Stachybotrys chartarum | ATCC 34916 (grown on AMM with NaNO₃) | Concentrations vary significantly with nitrogen source and concentration. | [3] |

| Stachybotrys chartarum | IBT 40293 (grown on AMM with NaNO₃) | Concentrations vary significantly with nitrogen source and concentration. | [3] |

| Stachybotrys chartarum | DSM 114129 (grown on AMM with NaNO₃) | Concentrations vary significantly with nitrogen source and concentration. | [3] |

| Podostroma cornu-damae | Methanol Extract of Plate Cultures | This compound is one of eight macrocyclic trichothecenes isolated, which in total constitute 0.28% of the methanol extract. | [2] |

Experimental Protocols

Isolation of this compound from Stachybotrys chartarum

A well-established method for the isolation of this compound from S. chartarum involves a multi-step process beginning with fungal culture, followed by extraction and chromatographic purification.[4]

1. Fungal Culture:

-

Stachybotrys chartarum (e.g., strain 29-58-17 NIOSH) is cultured on a suitable substrate, such as rice, in Fernbach flasks.[4]

-

Cultures are typically incubated for 4 to 6 weeks to allow for sufficient mycotoxin production.[4]

2. Extraction:

-

The fungal culture is extracted with a polar solvent, typically acetonitrile.[4]

-

The resulting extract is then dried to remove the solvent.[4]

3. Chromatographic Purification:

-

Step 1: Silica Gel Chromatography: The dried extract is redissolved in a non-polar solvent like dichloromethane and subjected to Michel-Miller silica gel chromatography. A stepwise gradient of acetonitrile in dichloromethane is used for elution, with this compound typically eluting in the 40% acetonitrile fraction.[4]

-

Step 2: Reverse-Phase Liquid Chromatography: Further purification is achieved using C18 semi-preparative reverse-phase liquid chromatography (RP-HPLC) with an acetonitrile-water gradient.[4]

4. Purity Confirmation:

-

The purity of the isolated this compound is confirmed using techniques such as electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectroscopy.[4]

Isolation of this compound from Podostroma cornu-damae

The isolation of this compound from the toxic mushroom P. cornu-damae follows a protocol guided by liquid chromatography/mass spectrometry (LC/MS).[2]

1. Fungal Culture and Extraction:

-

Podostroma cornu-damae is cultivated on potato dextrose agar (PDA) plates.[2]

-

The fungal biomass is extracted with methanol to obtain a crude extract.[2]

2. LC/MS-Guided Separation and Purification:

-

The methanol extract is subjected to successive separation and purification processes.

-

Liquid chromatography/mass spectrometry (LC/MS) is utilized to guide the isolation, allowing for the targeted fractionation of compounds based on their mass-to-charge ratio.

3. Structural Identification:

-

The structure of the isolated this compound is confirmed through extensive interpretation of nuclear magnetic resonance (NMR) spectroscopic data and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data.[2]

Visualization of Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from a fungal source.

Caption: General workflow for the isolation of this compound.

Signaling Pathways and Logical Relationships

While this document focuses on the natural sources and isolation of this compound, it is a precursor to Satratoxin G, a more potent mycotoxin. The biosynthetic pathway leading to this compound and its subsequent conversion is a complex process involving a series of enzymatic reactions within the fungus. Further research into these pathways is crucial for understanding the regulation of mycotoxin production.

Caption: Biosynthetic relationship of this compound.

This technical guide serves as a foundational resource for professionals engaged in the study and application of mycotoxins. The provided data and protocols are intended to facilitate further research and development in this field.

References

- 1. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND this compound FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and comparative neurotoxicity of the trichothecenes satratoxin G and this compound from Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]

Roridin L2: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Roridin L2, a macrocyclic trichothecene mycotoxin. Produced by various fungi, notably Stachybotrys chartarum, this compound is a subject of interest in toxicology and drug development due to its relationship with the highly toxic Satratoxin G. This document details its physicochemical properties, biosynthesis, and biological activity, offering valuable information for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a complex organic molecule with the molecular formula C29H38O9 and a molecular weight of 530.6 g/mol .[1] The table below summarizes its key chemical identifiers and properties.

| Property | Value |

| Molecular Formula | C29H38O9[2][3][4] |

| Molecular Weight | 530.6 g/mol [1] |

| CAS Number | 85124-22-7[2] |

| Appearance | An oil[2][4] |

| Solubility | Soluble in dichloromethane, DMSO, ethanol, and methanol.[2][3] |

| UV Maximum (λmax) | 260 nm[2][4] |

Biosynthesis of this compound

This compound is a secondary metabolite produced by fungi through the intricate trichothecene biosynthetic pathway. The biosynthesis begins with the cyclization of farnesyl diphosphate to form the parent terpene, trichodiene. This initial step is catalyzed by the enzyme trichodiene synthase, encoded by the tri5 gene. A series of oxygenation and acylation reactions, catalyzed by enzymes encoded by other tri genes, subsequently modify the trichodiene scaffold to produce a variety of trichothecene analogs.

The formation of the macrocyclic ring characteristic of roridins and satratoxins is a complex process involving the integration of a polyketide-derived side chain. While the precise enzymatic steps for the synthesis of the this compound side chain are not fully elucidated, it is understood to be a precursor to the more complex macrocyclic structure of Satratoxin G.

Biological Activity and Mechanism of Action

Trichothecene mycotoxins are known inhibitors of protein synthesis in eukaryotic cells.[5] They achieve this by binding to the 60S subunit of the ribosome, thereby interfering with the peptidyl transferase activity and halting polypeptide chain elongation. This disruption of protein synthesis can trigger a cascade of cellular stress responses.

While this compound possesses the core trichothecene structure, studies have shown it to have significantly lower in vitro and in vivo toxicity compared to its derivative, Satratoxin G.[6][7] This difference in toxicity is attributed to the absence of the macrocyclic ring in this compound, which is present in Satratoxin G and is crucial for high-potency toxic activity. The lack of this rigid structure in this compound likely reduces its binding affinity to the ribosome.

Inhibition of protein synthesis by more potent trichothecenes can lead to the activation of stress-activated protein kinases and the induction of the endoplasmic reticulum (ER) stress response. This can ultimately lead to apoptosis (programmed cell death). Due to its lower toxicity, this compound is not a strong inducer of these pathways.

Experimental Protocols

Isolation and Purification of this compound from Stachybotrys chartarum

The following is a summary of a published protocol for the isolation and purification of this compound.

1. Fungal Culture and Extraction:

-

Stachybotrys chartarum is cultured on a suitable medium, such as rice, for several weeks to allow for mycotoxin production.

-

The culture is then extracted with an organic solvent like acetonitrile.

-

The solvent is evaporated to yield a crude extract.

2. Chromatographic Purification:

-

The crude extract is subjected to silica gel chromatography to separate fractions based on polarity.

-

Fractions containing this compound are further purified using reverse-phase chromatography (e.g., C18 column).

-

The purity of the isolated this compound is confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound can be assessed using various cell-based assays. The Alamar Blue (resazurin) assay is a common method.

1. Cell Culture:

-

A suitable cell line (e.g., PC-12 neuronal cells) is cultured in a 96-well plate. 2. Treatment:

-

Cells are treated with varying concentrations of this compound for a specified duration (e.g., 48 hours). 3. Alamar Blue Assay:

-

Alamar Blue solution is added to the wells, and the plate is incubated.

-

The fluorescence or absorbance is measured to determine cell viability, which is indicative of cytotoxicity.

DNA Fragmentation Assay

Apoptosis induction can be evaluated by detecting DNA fragmentation.

1. Cell Treatment and Lysis:

-

Cells are treated with this compound.

-

The cells are then lysed to release their DNA. 2. Agarose Gel Electrophoresis:

-

The extracted DNA is run on an agarose gel.

-

The presence of a "ladder" pattern of DNA fragments is indicative of apoptosis.

Conclusion

This compound serves as a crucial intermediate in the biosynthesis of the highly toxic Satratoxin G. While it shares the core trichothecene structure, its biological activity is significantly attenuated due to the absence of the macrocyclic ring. The study of this compound provides valuable insights into the structure-activity relationships of macrocyclic trichothecenes and can aid in the development of analytical methods for detecting Stachybotrys contamination and in understanding the broader toxicological implications of this class of mycotoxins.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evolution of structural diversity of trichothecenes, a family of toxins produced by plant pathogenic and entomopathogenic fungi | Engormix [en.engormix.com]

- 7. researchgate.net [researchgate.net]

Roridin L2: A Comprehensive Toxicological Profile

Introduction

Roridin L2 is a macrocyclic trichothecene mycotoxin produced by various fungi, most notably Stachybotrys chartarum (black mold).[1] It is a biosynthetic precursor to the highly potent mycotoxin, Satratoxin G.[1][2] While the presence of this compound in indoor environments is an indicator of mold contamination, its own toxicological profile is characterized by significantly lower potency compared to its metabolites and other related trichothecenes.[2][3][4] This guide provides an in-depth technical overview of the toxicological data, mechanism of action, and experimental protocols related to this compound.

Quantitative Toxicological Data

The available quantitative data from in vitro and in vivo studies consistently demonstrate the low toxicity of this compound, especially in comparison to its metabolite, Satratoxin G. The following table summarizes the key findings.

| Compound | Cell Line/Animal Model | Assay | Concentration/Dose | Observed Effect | Reference |

| This compound | PC-12 (neuronal cell line) | Alamar Blue Cytotoxicity Assay | Up to 1000 ng/ml | Not toxic | [2][3][4] |

| Satratoxin G | PC-12 (neuronal cell line) | Alamar Blue Cytotoxicity Assay | 10 to 25 ng/ml | Significant decrease in viability | [2][3][4] |

| This compound | PC-12 (neuronal cell line) | Flow Cytometry for Apoptosis | Up to 1000 ng/ml | No induction of apoptosis | [2][3][4] |

| Satratoxin G | PC-12 (neuronal cell line) | Flow Cytometry for Apoptosis | 10 to 25 ng/ml | Induction of apoptosis | [2][3][4] |

| This compound | PC-12 (neuronal cell line) | DNA Fragmentation Assay | Not specified | No effect | [2] |

| Satratoxin G | PC-12 (neuronal cell line) | DNA Fragmentation Assay | 10 and 25 ng/ml | DNA fragmentation characteristic of apoptosis | [2] |

| This compound | Female B6C3F1 Mice | Intranasal Exposure | 100 µg/kg body weight | Did not exhibit toxicity | [2][3][4] |

| Satratoxin G | Female B6C3F1 Mice | Intranasal Exposure | 100 µg/kg body weight | Marked olfactory sensory neuron apoptosis and atrophy of the olfactory epithelium | [2][3][4] |

Mechanism of Action

General Mechanism of Trichothecenes

Trichothecene mycotoxins, as a class, are potent inhibitors of eukaryotic protein synthesis.[5][6] Their primary mode of action involves binding to the peptidyl transferase center of the 60S ribosomal subunit, thereby disrupting the elongation step of translation.[5] This inhibition of protein synthesis is a key contributor to their cytotoxicity. Beyond this, various trichothecenes have been shown to induce apoptosis, activate mitogen-activated protein kinase (MAPK) signaling pathways, and cause oxidative stress.[5][7]

This compound's Mechanism of Action

Current research indicates that this compound possesses little to no in vitro or in vivo toxic activity.[2][8] Unlike its potent metabolite Satratoxin G and other toxic trichothecenes, this compound does not appear to significantly inhibit cell viability or induce apoptosis at the concentrations tested.[2][3][4] The structural difference between this compound and Satratoxin G, specifically the absence of an intact macrocyclic ring in this compound, is believed to be a major factor in its reduced toxicity.[2]

While this compound itself shows low direct toxicity, its presence is a concern as it indicates the potential for exposure to more harmful mycotoxins like Satratoxin G.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (Alamar Blue)

The cytotoxicity of this compound was assessed using the Alamar Blue assay.[2]

-

Cell Culture: PC-12 neuronal cells were cultured in 96-well plates.

-

Treatment: Cells were incubated with various concentrations of this compound or Satratoxin G for 48 hours.

-

Assay: Alamar Blue solution was added to the cell culture suspension.

-

Incubation: The plates were incubated for 6 hours at 37°C under 6% CO2.

-

Measurement: Absorbances at 570 nm and 600 nm were measured using a microplate reader.

-

Analysis: Cell viability was expressed as the percentage of inhibition compared to the vehicle-treated control.[2]

Apoptosis Detection (Flow Cytometry)

Flow cytometry was employed to detect apoptosis in treated cells.[2]

-

Cell Treatment: PC-12 cells were treated with this compound or Satratoxin G for 48 hours.

-

Staining: Cells were stained with propidium iodide (PI).

-

Data Acquisition: Data from 5,000 cells were collected using a flow cytometer with an argon laser for excitation at 488 nm and fluorescence detection at 615–645 nm.

-

Analysis: A gate was selected to include hypofluorescent cells, which were designated as apoptotic.[2]

DNA Fragmentation Assay

DNA fragmentation, a hallmark of apoptosis, was confirmed by agarose gel electrophoresis.[2]

-

Cell Treatment: PC-12 cells were exposed to this compound or Satratoxin G for 48 hours.

-